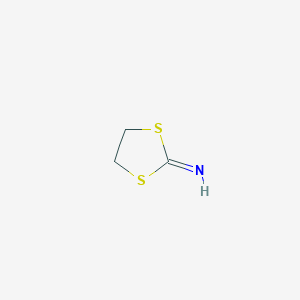
吲哚啉-7-甲腈
描述
Indoline-7-carbonitrile, also known as Indoline-7-carbonitrile, is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indoline-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indoline-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
缓蚀
已研究吲哚啉-7-甲腈衍生物作为缓蚀剂的潜力。在 Gupta 等人的研究中。(2018),螺[吲哚啉-3,4'-吡喃[2,3-c]吡唑]衍生物,包括含有吲哚啉-7-甲腈的衍生物,对盐酸中的低碳钢表现出很高的抑制效率,表明它们在防腐应用中的用途 (Gupta 等人,2018).
抗癌活性
Radwan 等人。(2020) 合成了一系列新颖的 7-取代-5-(1H-吲哚-3-基)四唑并[1,5-a]嘧啶-6-甲腈化合物,这些化合物对各种人类癌细胞系表现出有效的抗癌活性,突出了它们在癌症研究中的潜力 (Radwan,Alminderej,& Awad,2020).
生物活性
Moghaddam-manesh 等人。(2020) 探索了含有吲哚啉-7-甲腈的新型螺[吲哚啉-3,4'-[1,3]二噻吩]衍生物,评估了它们的抗菌、抗真菌和抗氧化活性。这表明这些化合物具有广泛的生物活性 (Moghaddam-manesh 等人,2020).
治疗性化合物的合成
Al-Shareef 等人的研究。(2016) 关于源自螺[吲哚啉-3,4'-吡喃]-3'-甲腈的席夫碱突出了它们在合成各种治疗性化合物中的潜力,用于抗癌和抗菌活性等治疗 (Al-Shareef 等人,2016).
未来方向
作用机制
Target of Action
Indoline-7-carbonitrile, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological and clinical applications of the compound .
Mode of Action
The interaction of Indoline-7-carbonitrile with its targets results in a variety of changes. For instance, some derivatives of indoline have been found to inhibit DNA gyrase and CDK 6 , which are key enzymes involved in DNA replication and cell cycle regulation, respectively .
Biochemical Pathways
The affected pathways of Indoline-7-carbonitrile are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways can vary widely, but they generally contribute to the compound’s overall therapeutic potential .
Pharmacokinetics
It is noted that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability, allowing it to reach its targets effectively .
Result of Action
The molecular and cellular effects of Indoline-7-carbonitrile’s action are likely to be diverse, reflecting its wide range of biological activities . For instance, some derivatives of the compound have shown significant protective effects against H2O2-induced death of RAW 264.7 cells , suggesting potential antioxidant and neuroprotective effects .
生化分析
Biochemical Properties
Indoline-7-carbonitrile plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, indoline-7-carbonitrile can inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. It also interacts with proteins involved in inflammatory responses, such as cytokines and chemokines, reducing their expression and activity . These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.
Cellular Effects
Indoline-7-carbonitrile affects various types of cells and cellular processes. In macrophages, it has been observed to reduce the production of reactive oxygen species and pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6 . This reduction in inflammatory mediators suggests that indoline-7-carbonitrile can modulate cell signaling pathways related to inflammation. Additionally, it influences gene expression by downregulating genes associated with oxidative stress and inflammation. In terms of cellular metabolism, indoline-7-carbonitrile can enhance the antioxidant defense mechanisms, thereby protecting cells from oxidative damage.
Molecular Mechanism
The molecular mechanism of action of indoline-7-carbonitrile involves its interaction with specific biomolecules. It binds to the active sites of enzymes involved in oxidative stress pathways, inhibiting their activity and reducing the production of reactive oxygen species . This binding is facilitated by hydrogen bonds and hydrophobic interactions. Indoline-7-carbonitrile also modulates gene expression by interacting with transcription factors and signaling molecules, leading to the downregulation of pro-inflammatory genes and upregulation of antioxidant genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indoline-7-carbonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that indoline-7-carbonitrile maintains its antioxidant and anti-inflammatory effects for several days in vitro . Its efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of indoline-7-carbonitrile vary with different dosages in animal models. At low doses, it exhibits significant antioxidant and anti-inflammatory activities without noticeable adverse effects . At higher doses, indoline-7-carbonitrile can cause toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the effects but rather induce toxicity.
Metabolic Pathways
Indoline-7-carbonitrile is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can also exhibit biological activities, contributing to the overall effects of indoline-7-carbonitrile. The compound interacts with cofactors such as nicotinamide adenine dinucleotide phosphate, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, indoline-7-carbonitrile is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
Indoline-7-carbonitrile is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can directly interact with mitochondrial enzymes involved in oxidative stress pathways. Post-translational modifications, such as phosphorylation, can also affect its subcellular localization and activity, directing it to specific compartments or organelles.
属性
IUPAC Name |
2,3-dihydro-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABRSQUYXZGQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400522 | |
| Record name | indoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115661-82-0 | |
| Record name | indoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
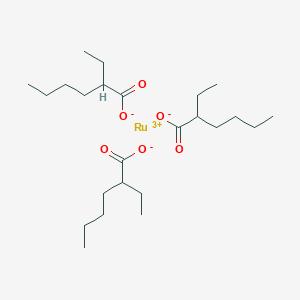
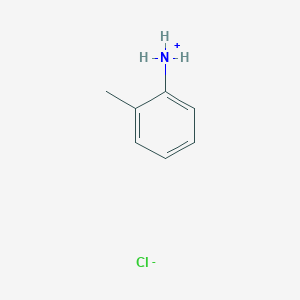

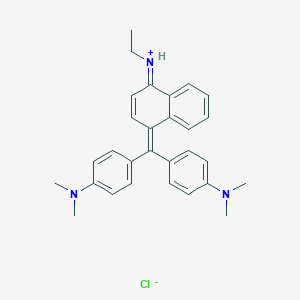
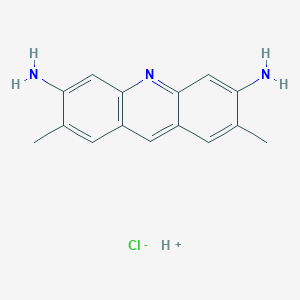

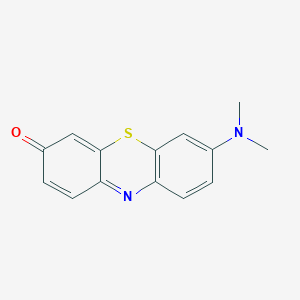
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
